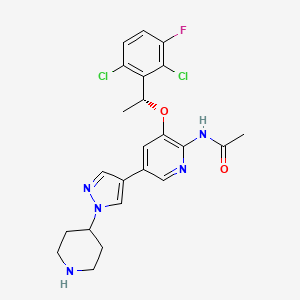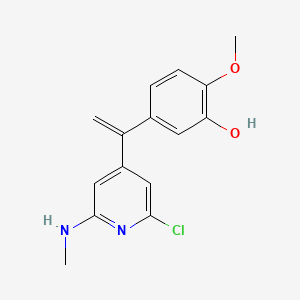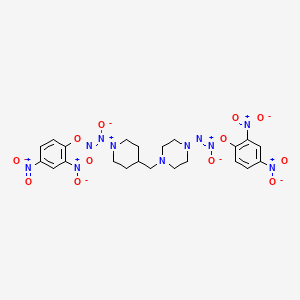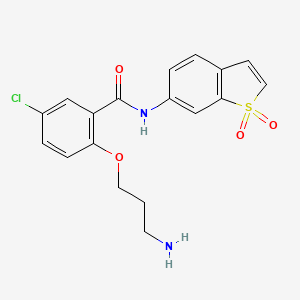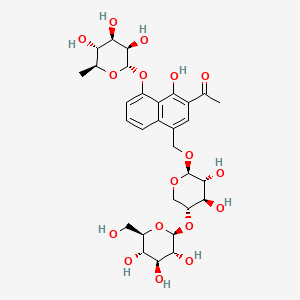
Aloveroside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aloveroside A is a triglucosylnaphthalene derivative isolated from the ethanolic extract of Aloe vera. This compound has garnered attention due to its unique structure and potential biological activities. It is known for its modest inhibitory activity against beta-secretase (bACE), an enzyme implicated in Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aloveroside A is typically extracted from Aloe vera using ethanol. The process involves the following steps:
Extraction: Aloe vera leaves are processed to obtain an ethanolic extract.
Isolation: The extract is subjected to chromatographic techniques to isolate this compound.
Purification: Further purification is achieved using preparative medium pressure liquid chromatography (MPLC) and other chromatographic methods.
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through laboratory-scale extraction and purification processes from Aloe vera .
Analyse Des Réactions Chimiques
Types of Reactions: Aloveroside A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the naphthalene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives .
Applications De Recherche Scientifique
Aloveroside A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying glycosylated naphthalene derivatives and their chemical properties.
Mécanisme D'action
Aloveroside A exerts its effects primarily through the inhibition of beta-secretase (bACE). This enzyme is involved in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides, which are implicated in Alzheimer’s disease. By inhibiting bACE, this compound reduces the production of amyloid-beta, potentially mitigating the progression of Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Aloveroside B: Another triglucosylnaphthalene derivative isolated from Aloe barbadensis, with similar structural features but distinct biological activities.
Aloenin: A compound isolated from Aloe species, known for its anti-inflammatory properties.
Aloesin: A chromone derivative from Aloe, used for its skin-lightening effects.
Uniqueness: Aloveroside A stands out due to its specific inhibitory activity against beta-secretase, making it a valuable compound for Alzheimer’s disease research. Its unique triglucosylnaphthalene structure also differentiates it from other Aloe-derived compounds .
Propriétés
Formule moléculaire |
C30H40O17 |
|---|---|
Poids moléculaire |
672.6 g/mol |
Nom IUPAC |
1-[4-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-1-hydroxy-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphthalen-2-yl]ethanone |
InChI |
InChI=1S/C30H40O17/c1-10(32)14-6-12(13-4-3-5-15(18(13)20(14)34)45-29-26(40)23(37)19(33)11(2)44-29)8-42-28-25(39)22(36)17(9-43-28)47-30-27(41)24(38)21(35)16(7-31)46-30/h3-6,11,16-17,19,21-31,33-41H,7-9H2,1-2H3/t11-,16+,17+,19-,21+,22-,23+,24-,25+,26+,27+,28+,29-,30-/m0/s1 |
Clé InChI |
HCCYPMCFIHZEAY-FHUIRLHESA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C(=C(C=C3CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)C(=O)C)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2=CC=CC3=C2C(=C(C=C3COC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)O)C(=O)C)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



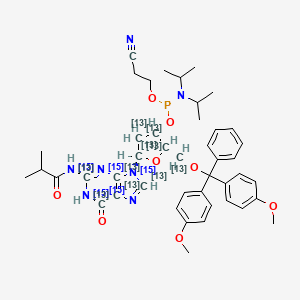
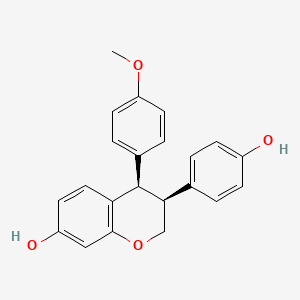
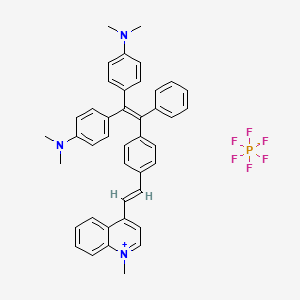
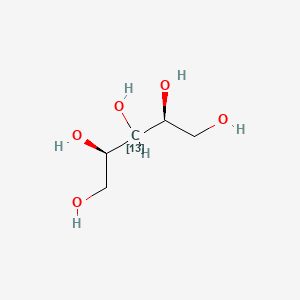
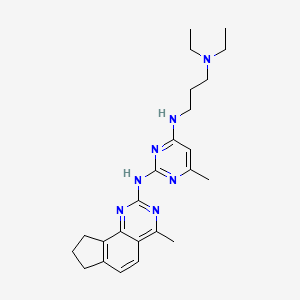
![methyl 6-[3-[[N'-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]carbamimidoyl]amino]propylcarbamoylamino]-4-hydroxynaphthalene-2-carboxylate](/img/structure/B15139498.png)
![1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B15139516.png)

